

# Spectroscopic Profile of 4-chlorobenzene-1,2-diamine: A Technical Guide

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## Compound of Interest

Compound Name: 4-chlorobenzene-1,2-diamine

Cat. No.: B165680

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound **4-chlorobenzene-1,2-diamine**. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate used in various research and development applications, including pharmaceutical synthesis. This document details its proton and carbon-13 nuclear magnetic resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-chlorobenzene-1,2-diamine**.

### Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-chlorobenzene-1,2-diamine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.73 - 6.49	m	3H	Ar-H
3.35	s	4H	-NH <sub>2</sub>

Note: 'm' denotes a multiplet and 's' denotes a singlet.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-chlorobenzene-1,2-diamine**

Chemical Shift ( $\delta$ ) ppm	Assignment
136.2	Ar-C-NH <sub>2</sub>
133.1	Ar-C-NH <sub>2</sub>
130.5	Ar-C-H
126.5	Ar-C-Cl
129.5	Ar-C-H
135.0	Ar-C-H

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **4-chlorobenzene-1,2-diamine**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3400-3250	N-H	Asymmetric & Symmetric Stretch (doublet for primary amine)
1650-1580	N-H	Bending
1335-1250	C-N	Aromatic Amine Stretch
850-550	C-Cl	Stretch

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **4-chlorobenzene-1,2-diamine**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
144	32.7	$[M+2]^+$ (due to $^{37}\text{Cl}$ isotope)
142	100.0	$[M]^+$ (Molecular Ion, due to $^{35}\text{Cl}$ isotope)
114	19.1	$[M - \text{N}_2\text{H}_4]^+$ or $[M - 2\text{NH}_2]^+$
107	11.1	$[M - \text{Cl}]^+$
80	24.2	$[\text{C}_6\text{H}_6]^+$
78	8.1	$[\text{C}_6\text{H}_4]^+$
52	8.1	$[\text{C}_4\text{H}_4]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided to ensure reproducibility and to offer a standardized framework for the analysis of **4-chlorobenzene-1,2-diamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker Avance series spectrometer, or equivalent, operating at a proton frequency of 400 MHz or higher.
- **Sample Preparation:** Approximately 10-20 mg of **4-chlorobenzene-1,2-diamine** was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Acquisition:** Standard proton NMR spectra were acquired with a pulse angle of 30-45 degrees, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Proton-decoupled  $^{13}\text{C}$  NMR spectra were acquired with a spectral width of approximately 250 ppm. A sufficient number of scans were accumulated to achieve a clear

spectrum, often requiring a longer acquisition time due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

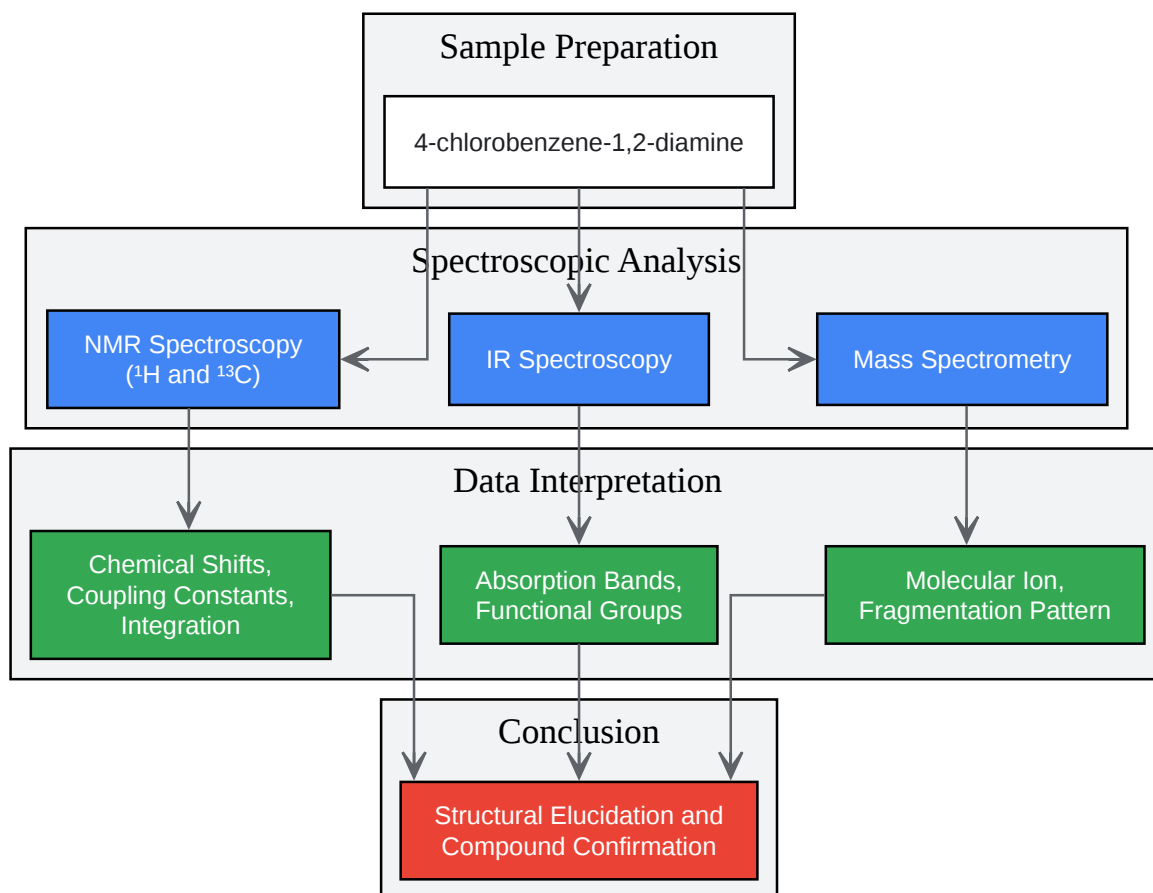
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor series or equivalent.
- **Sample Preparation:** A small amount of the solid **4-chlorobenzene-1,2-diamine** was finely ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.
- **Data Acquisition:** The spectrum was recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder (or KBr pellet without sample) was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system.
- **Sample Introduction:** The sample was introduced into the ion source via a direct insertion probe or through a GC column. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected.
- **Ionization and Analysis:** The sample was ionized using a standard electron energy of 70 eV. The resulting fragments were separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum was recorded over a mass-to-charge ratio ( $m/z$ ) range of approximately 40-400.

## Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of **4-chlorobenzene-1,2-diamine** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **4-chlorobenzene-1,2-diamine**.

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